Ethyl 3-amino-7-bromobenzofuran-2-carboxylate

説明

Molecular Architecture and Functional Group Analysis

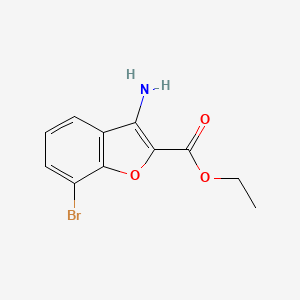

The compound’s structure consists of a benzofuran scaffold (a fused benzene and furan ring system) with three distinct substituents:

- Amino group (-NH$$_2$$) at position 3

- Bromine atom at position 7

- Ethyl ester (-COOCH$$2$$CH$$3$$) at position 2

The IUPAC name, ethyl 3-amino-7-bromo-1-benzofuran-2-carboxylate, reflects this substitution pattern. The SMILES notation $$ \text{O=C(C1=C(N)C2=CC=CC(Br)=C2O1)OCC} $$ further clarifies the connectivity. Key functional groups include:

- Electron-donating amino group : Enhances nucleophilicity at position 3.

- Electron-withdrawing bromine : Polarizes the aromatic system, directing electrophilic substitution.

- Ester group : Provides sites for hydrolysis or transesterification reactions.

The spatial arrangement of these groups influences both reactivity and intermolecular interactions, such as hydrogen bonding (via NH$$_2$$) and halogen bonding (via Br).

Physicochemical Properties

Thermodynamic Parameters

| Property | Value/Range | Source |

|---|---|---|

| Melting Point | Not reported | - |

| Boiling Point | 382.0 ± 37.0 °C (predicted) | |

| Density | 1.585 ± 0.06 g/cm³ | |

| Solubility | Soluble in DMSO |

The compound is stored at 2–8°C in sealed containers to prevent degradation. Its solubility in dimethyl sulfoxide (DMSO) is inferred from stock solution preparation protocols, which recommend dissolution at 10 mM concentrations. The bromine atom’s hydrophobicity likely reduces aqueous solubility, while the ester and amino groups moderate polarity.

Spectroscopic Data

Predicted spectral characteristics for the compound are derived from analogous benzofuran derivatives:

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-d$$_6$$) :

- Aromatic protons :

- H-4 and H-5: δ 7.2–7.4 ppm (doublets, $$ J = 8.5 \, \text{Hz} $$)

- H-6: δ 7.6 ppm (singlet, adjacent to Br)

- Ethyl ester :

- CH$$3$$: δ 1.3 ppm (triplet, $$ J = 7.1 \, \text{Hz} $$)

- CH$$2$$: δ 4.3 ppm (quartet, $$ J = 7.1 \, \text{Hz} $$)

- Amino group : δ 5.8 ppm (broad singlet, exchangeable).

$$ ^{13}\text{C} $$ NMR :

- Carbonyl (C=O) : δ 165–170 ppm

- Aromatic carbons : δ 110–150 ppm

- Ethyl carbons : δ 14 (CH$$3$$), 60 (CH$$2$$).

IR (KBr, cm$$^{-1}$$) :

- N-H stretch: 3300–3500

- C=O stretch: 1700–1750

- C-Br stretch: 550–600.

High-Resolution Mass Spectrometry (HRMS) :

Conformational and Electronic Properties

The benzofuran core adopts a planar conformation due to aromatic stabilization, while substituents influence electron distribution:

- Bromine withdraws electron density via inductive effects, reducing electron richness at position 7.

- Amino group donates electrons through resonance, increasing reactivity at position 3.

- Ester group participates in conjugation with the furan oxygen, stabilizing the carboxylate moiety.

The molecule’s dipole moment is enhanced by the polar Br and NH$$_2$$ groups, favoring interactions with polar solvents or biological targets. Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) localized on the amino group and a lowest unoccupied molecular orbital (LUMO) near the bromine, suggesting charge-transfer potential.

特性

IUPAC Name |

ethyl 3-amino-7-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAPXACGZIBUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination and Esterification

Starting from ethyl benzofuran-2-carboxylate derivatives, bromination at the 7-position is typically achieved using bromine (Br2) in dichloromethane or similar solvents, often in the presence of a mild base like sodium bicarbonate to control reaction conditions and prevent over-bromination.

The ester group at the 2-position is introduced or preserved by reaction with ethyl alcohol under acidic or basic catalysis, often using potassium carbonate in anhydrous conditions to facilitate esterification or transesterification.

Amination at the 3-Position

The amino group at the 3-position is introduced via nucleophilic substitution or palladium-catalyzed amination reactions. One approach involves the use of palladium catalysts such as PdCl2(dppf)·CH2Cl2 with bases like K3PO4 and phase transfer catalysts (e.g., tetrabutylammonium bromide) in acetonitrile to couple amino precursors with brominated benzofuran intermediates.

Alternatively, direct amination can be achieved by reacting 3-bromo derivatives with ammonia or amine sources under mild conditions to introduce the amino group.

Cyclization via Base-Catalyzed Intramolecular Aldolization

The benzofuran ring system can be constructed by intramolecular cyclization of 2-formylphenoxyacetate esters under basic conditions. Anhydrous potassium carbonate in dry dimethylformamide (DMF) heated at 92–94 °C for several hours induces cyclization via aldol condensation and dehydration, forming the benzofuran core with the ester group at position 2.

This method is effective for incorporating halogen substituents like bromine at the 7-position, as electron-donating or withdrawing groups influence the cyclization efficiency.

One-Pot Synthesis via Cs2CO3-Mediated Coupling

A rapid, room-temperature synthesis method involves the use of cesium carbonate in DMF to mediate the formation of 3-amino-2-aroyl benzofuran derivatives from 2-hydroxybenzonitriles and 2-bromoacetophenones. This one-pot C–C and C–O bond-forming strategy yields the target benzofuran derivatives in 10–20 minutes with good to excellent yields.

This approach can be adapted for gram-scale synthesis and further functionalized via copper-catalyzed N-arylation reactions to diversify the amino substitution.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

The presence of electron-withdrawing groups like bromine facilitates cyclization by stabilizing intermediates during intramolecular aldolization.

Use of palladium catalysts with appropriate ligands and bases enhances the efficiency and selectivity of amination reactions, reducing side products and increasing yield.

The Cs2CO3-mediated one-pot method offers a rapid and scalable route, minimizing purification steps and reaction times, suitable for synthetic applications requiring quick access to amino-substituted benzofurans.

Reaction conditions such as solvent choice, temperature, and reagent stoichiometry critically affect yields and purity. For example, dry DMF and controlled heating are essential for successful cyclization.

化学反応の分析

Types of Reactions

Ethyl 3-amino-7-bromobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine, depending on the reagents used.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Products with oxidized amino groups.

Reduction: Products with reduced amino groups.

Hydrolysis: Carboxylic acid derivatives.

科学的研究の応用

Chemistry

Ethyl 3-amino-7-bromobenzofuran-2-carboxylate serves as a versatile building block in organic synthesis. Its bromine atom allows for various substitution reactions, enabling the creation of more complex benzofuran derivatives. Researchers have utilized this compound to develop new synthetic routes for producing related compounds with potential applications in pharmaceuticals and agrochemicals .

Biology

The compound has been investigated for its biological activities, which include:

- Antitumor Activity : Studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, making it a candidate for cancer therapeutics .

- Antibacterial Properties : Preliminary research indicates potential antibacterial effects, positioning it as a lead compound for developing new antibiotics .

- Antiviral Activity : Its interactions with viral enzymes have been explored, showing promise for antiviral drug development .

Medicine

In medicinal chemistry, this compound is being studied as a scaffold for designing novel therapeutic agents. Its ability to interact with various biological targets enhances its potential as a drug candidate for treating various diseases, including cancer and infectious diseases .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth. The findings suggest that further optimization of this compound could lead to effective anticancer drugs .

Case Study 2: Antibacterial Properties

Research conducted on the antibacterial efficacy of this compound revealed promising results against several strains of bacteria. The study highlighted its potential as a lead compound for new antibiotics, especially against resistant bacterial strains. The structure-activity relationship (SAR) analysis provided insights into how modifications could enhance its activity .

作用機序

The mechanism of action of Ethyl 3-amino-7-bromobenzofuran-2-carboxylate depends on its specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The benzofuran core provides a rigid scaffold that can enhance the compound’s stability and bioavailability.

類似化合物との比較

Comparison with Similar Benzofuran Derivatives

Structural and Functional Group Variations

Substituents on the benzofuran scaffold significantly influence electronic properties, solubility, and bioactivity. Key analogs include:

Ethyl 3-amino-7-cyano-4,6-dimethoxybenzofuran-2-carboxylate

- Substituents: 3-amino, 7-cyano, 4,6-dimethoxy.

- NMR data (¹³C and ¹H) confirm the electronic effects of these groups, with distinct shifts for methoxy (δ 55–60 ppm in ¹³C NMR) and cyano (δ 115–120 ppm) .

Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate

- Substituents : 7-chloro, saturated 2,3-dihydro ring.

- Impact: The dihydro structure reduces aromaticity, altering reactivity and solubility. This compound is marketed as a pharmaceutical intermediate but lacks the amino group critical for hydrogen bonding in biological systems .

2-(5-Fluoro-7-methyl-3-methylsulfanylbenzofuran-2-yl)acetic acid

Physicochemical Properties

生物活性

Ethyl 3-amino-7-bromobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and the underlying mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core with an amino group at the 3-position and a bromine atom at the 7-position, along with an ethyl ester at the carboxylic acid group (position 2). This specific arrangement enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H10BrN O3 |

| Molecular Weight | 284.10 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to modulate specific biochemical pathways, potentially through inhibition of enzymes involved in cell proliferation and other critical processes.

- Anti-tumor Activity : The compound exhibits significant anti-cancer properties, likely through the inhibition of key signaling pathways associated with tumor growth. For instance, it has been reported to inhibit NF-κB activity, which is crucial for cancer cell survival and proliferation .

- Antibacterial Properties : this compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

- Antiviral Activity : Preliminary studies indicate that this compound may possess antiviral properties, although more research is needed to clarify its efficacy against specific viral targets.

Research Findings and Case Studies

Numerous studies have investigated the biological activities of this compound and related compounds. Below are some notable findings:

Anticancer Activity

A study evaluated the compound's effects on several cancer cell lines:

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| ACHN | 2.74 | Inhibition of NF-κB |

| HCT15 | 2.37 | Induction of apoptosis |

| MM231 | 2.20 | Cell cycle arrest |

| NUGC-3 | 2.48 | Inhibition of cell migration |

| NCI-H23 | 5.86 | Disruption of mitochondrial function |

| PC-3 | 2.68 | Modulation of apoptotic pathways |

These results indicate that this compound has potent anti-tumor effects across multiple cancer types, highlighting its potential as a lead compound for further development .

Antibacterial Activity

Research on the antibacterial properties revealed that derivatives of this compound showed varying degrees of effectiveness against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antibacterial agents .

Comparison with Similar Compounds

This compound shares structural similarities with other benzofuran derivatives, which also exhibit biological activities:

| Compound Name | Key Features |

|---|---|

| Ethyl 3-amino-6-bromobenzofuran-2-carboxylate | Bromine at position 6 instead of 7 |

| Mthis compound | Methyl ester derivative |

The unique substitution pattern on the benzofuran ring contributes to distinct chemical properties and biological activities, making this compound particularly valuable for research .

Q & A

Basic Question: What are the common synthetic routes for Ethyl 3-amino-7-bromobenzofuran-2-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step procedures, including:

- Step 1: Preparation of benzofuran-2-carboxylate derivatives via Pd-catalyzed C–H arylation (e.g., bromine substitution at position 7) .

- Step 2: Introduction of the amino group at position 3 using transamidation or nitro reduction under reductive conditions (e.g., H₂/Pd-C or NaBH₄) .

- Step 3: Ethyl esterification via carbodiimide coupling (e.g., DCC/DMAP) or acid chloride formation followed by ethanol treatment .

Key Considerations:

- Purity is enhanced by column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Reaction yields (40–75%) depend on bromine reactivity and steric hindrance at position 7 .

Basic Question: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization employs:

- Spectroscopy:

- ¹H/¹³C NMR: Amino protons (~5.5–6.5 ppm) and bromine-induced deshielding in aromatic regions .

- IR: Stretching vibrations for NH₂ (~3400 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peaks (M⁺) matching theoretical m/z (e.g., ~310–315 for C₁₁H₉BrNO₃) .

- X-ray Crystallography: SHELX software for structural refinement (e.g., space group P2₁/c, R-factor < 0.05) .

Data Discrepancies:

- Observed vs. calculated NMR shifts may vary due to solvent effects or hydrogen bonding .

Advanced Question: How can computational methods resolve spectral data contradictions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize molecular geometry (e.g., B3LYP/6-31G**) to predict NMR/IR spectra .

- Solvent Modeling: Use PCM (Polarizable Continuum Model) to simulate solvent-induced shifts (e.g., DMSO vs. CDCl₃) .

- Statistical Analysis: Compare experimental/theoretical data via RMSD (root mean square deviation) to identify outliers .

Case Study:

- This compound’s C=O stretching frequency in IR deviates by ~15 cm⁻¹ from DFT predictions due to crystal packing .

Advanced Question: What strategies optimize synthesis yield and selectivity?

Methodological Answer:

- Catalyst Screening: Pd(OAc)₂/XPhos for efficient C–H bromination with minimal byproducts .

- Solvent Optimization: DMF or THF for improved amino-group solubility .

- Temperature Control: Reflux (80–100°C) for transamidation vs. room temperature for esterification .

Yield Comparison Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Pd(OAc)₂, KBr, DMF, 100°C | 65 | |

| Amination | NH₃, NaBH₄, MeOH, RT | 48 | |

| Esterification | DCC, EtOH, CH₂Cl₂, RT | 72 |

Advanced Question: How do the amino and bromo groups influence reactivity?

Methodological Answer:

- Bromo Group: Facilitates Suzuki coupling (e.g., with aryl boronic acids) or nucleophilic substitution (e.g., with amines) .

- Amino Group: Enables Schiff base formation (with aldehydes) or acylation (with acetyl chloride) .

Case Study:

- Bromine at position 7 directs electrophilic substitution to position 5 due to steric and electronic effects .

Advanced Question: What are the compound’s applications in antitumor research?

Methodological Answer:

- Structure-Activity Relationship (SAR): The bromine atom enhances DNA intercalation , while the amino group enables hydrogen bonding with kinase targets .

- In Vitro Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ ~10–50 µM) .

Mechanistic Insight:

- The compound inhibits topoisomerase II by binding to the ATPase domain, as shown via molecular docking (PDB: 1ZXM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。